molecular formula C21H25N3O2 B2964436 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea CAS No. 1203269-45-7

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea

Cat. No.: B2964436
CAS No.: 1203269-45-7
M. Wt: 351.45
InChI Key: GOILIDAKTMNEKD-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 1-isobutyryl-substituted 1,2,3,4-tetrahydroquinoline (THQ) moiety linked via a urea bond to a para-tolyl (p-tolyl) aromatic group.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-14(2)20(25)24-12-4-5-16-13-18(10-11-19(16)24)23-21(26)22-17-8-6-15(3)7-9-17/h6-11,13-14H,4-5,12H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOILIDAKTMNEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H25N3O2
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 1203269-45-7

The compound features a tetrahydroquinoline core, which is known for its diverse biological properties. The isobutyryl and p-tolyl groups are believed to enhance its reactivity and interaction with biological targets.

Anticonvulsant Properties

Research has indicated that derivatives of tetrahydroquinoline compounds may exhibit anticonvulsant activity. For instance, a study highlighted the efficacy of related compounds in a maximal electroshock seizure (MES) model in mice. The findings suggested that structural modifications similar to those in this compound could lead to significant anticonvulsant effects .

Kinase Inhibition

Another area of interest is the compound's potential as a kinase inhibitor. Studies have reported moderate inhibitory activity against several kinases, including Aurora A kinase and Bruton's tyrosine kinase (BTK). These kinases are implicated in various diseases, including cancer and autoimmune disorders . Further research is needed to elucidate the selectivity and therapeutic applications of this compound in kinase inhibition.

The mechanisms underlying the biological activities of this compound are not fully understood but may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter release or signaling pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could alter synaptic transmission and contribute to its anticonvulsant effects.

Study on Anticonvulsant Activity

A significant study published in "Bioorganic & Medicinal Chemistry" explored the anticonvulsant properties of tetrahydroquinoline derivatives. Among the tested compounds, those structurally similar to this compound showed promising results in reducing seizure frequency .

Kinase Inhibition Research

In another study published in the "European Journal of Medicinal Chemistry," researchers synthesized various tetrahydroquinoline derivatives and assessed their kinase inhibitory activities. The findings indicated that modifications to the urea moiety could enhance selectivity and potency against specific kinases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesUnique Properties
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamideMethoxy group on benzamideEnhanced solubility
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamideMethyl substitutionPotentially altered receptor binding
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamideMethanesulfonamide groupDiverse biological applications

This table highlights how structural variations can influence biological activity and therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Substituent R1 Substituent R2 Key Features References
1-(1-Isobutyryl-1,2,3,4-THQ-6-yl)-3-(p-tolyl)urea (Target) 1-Isobutyryl-THQ p-Tolyl Balanced lipophilicity; potential for aromatic π-π interactions. N/A
1-(4-(Dimethylamino)phenyl)-3-(p-tolyl)urea 4-(Dimethylamino)phenyl p-Tolyl Electron-donating dimethylamino group enhances solubility and fluorescence
1-(2,3-Dimethoxyphenyl)-3-(1-isobutyryl-THQ-6-yl)urea 1-Isobutyryl-THQ 2,3-Dimethoxyphenyl Methoxy groups increase polarity; may alter receptor binding affinity.
1-(1-Isobutyryl-THQ-6-yl)-3-(thiophen-2-ylmethyl)urea 1-Isobutyryl-THQ Thiophen-2-ylmethyl Thiophene introduces sulfur-based electronic effects; commercial availability noted
Triazine-based urea/thiourea derivative (e.g., 1-(4-(3-(4-Methoxyphenyl)thioureido)-triazinyl)-3-phenylurea) Triazine core with thiourea and urea substituents Phenyl and methoxyphenyl groups Triazine scaffold enhances rigidity; thiourea linkage may improve bioactivity

Electronic and Physicochemical Properties

  • Methoxy vs. p-Tolyl : The dimethoxy substituent () offers higher polarity than p-tolyl, affecting solubility and logP values.
  • Thiophene Effects : The thiophenemethyl group () introduces sulfur’s polarizability, which could influence charge-transfer interactions or metabolic stability .

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